

BMS-P5 solubility and preparation for experiments

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Compound of Interest		
Compound Name:	BMS-P5	
Cat. No.:	B15605781	Get Quote

Application Notes and Protocols: BMS-P5

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-P5 is a potent and selective, orally active inhibitor of Peptidylarginine Deiminase 4 (PAD4).[1][2][3][4] It functions by blocking the citrullination of histone H3, a critical process in the formation of Neutrophil Extracellular Traps (NETs).[1][3][5] This mechanism has shown therapeutic potential in preclinical models, particularly in the context of multiple myeloma by delaying disease progression.[1][3][5] These application notes provide detailed information on the solubility of **BMS-P5** and protocols for its preparation and use in common experimental settings.

Physicochemical Properties and Solubility

BMS-P5 is a crystalline solid with a molecular weight of 472.6 g/mol .[2] Its solubility is a critical factor for consistent and reproducible experimental results. The following tables summarize the solubility of **BMS-P5** in various common laboratory solvents.

Table 1: Solubility of BMS-P5



Solvent	Concentration	Notes
In Vitro Solvents		
DMSO	35 mg/mL (68.76 mM)[1]	Ultrasonic assistance may be required. Use of newly opened, non-hygroscopic DMSO is recommended.[1]
95 mg/mL (201.02 mM)[6]	Fresh DMSO is crucial as moisture can reduce solubility. [6]	_
250 mg/mL (529.01 mM)[7]	Requires sonication.[7]	_
DMF	20 mg/mL[2]	
Ethanol	30 mg/mL[2]	_
95 mg/mL[6]		_
Ethanol:PBS (pH 7.2) (1:8)	0.11 mg/mL[2]	
Water	Insoluble[6]	_
In Vivo Formulations		_
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL (4.40 mM)[7][8]	Clear solution.[7][8]
10% DMSO, 90% (20% SBE- β-CD in saline)	≥ 2.08 mg/mL (4.40 mM)[7]	Clear solution.[7]
10% DMSO, 90% corn oil	≥ 2.08 mg/mL (4.40 mM)[7][8]	Clear solution.[7][8]
0.5% Methocel A4M and 0.1% polysorbate 80 in 100 mM sodium acetate pH 4.6	Vehicle Control[5]	Used in preclinical studies.[5]

Mechanism of Action and Signaling Pathway

BMS-P5 selectively inhibits PAD4, an enzyme responsible for the conversion of arginine residues to citrulline on histone proteins.[3] This citrullination is a key event in chromatin

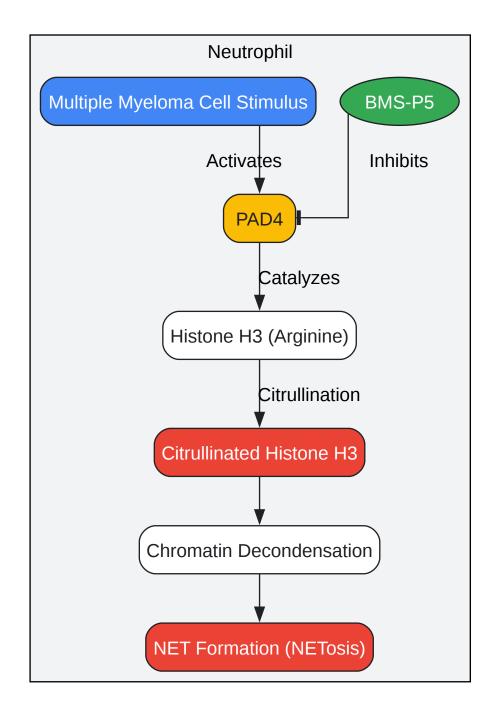




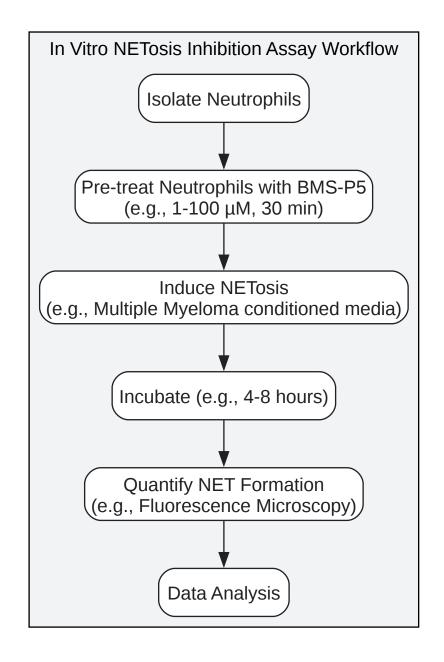


decondensation, a prerequisite for the formation of NETs.[3] By inhibiting PAD4, **BMS-P5** prevents histone H3 citrullination, thereby blocking NETosis.[1][5] This has implications in diseases where NETs are implicated in pathogenesis, such as multiple myeloma.[3][5]









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